8-Methyl-1,2,3,4-tetrahydroquinolin-3-ol 8-Methyl-1,2,3,4-tetrahydroquinolin-3-ol
Brand Name: Vulcanchem
CAS No.: 3189-09-1
VCID: VC5943189
InChI: InChI=1S/C10H13NO/c1-7-3-2-4-8-5-9(12)6-11-10(7)8/h2-4,9,11-12H,5-6H2,1H3
SMILES: CC1=C2C(=CC=C1)CC(CN2)O
Molecular Formula: C10H13NO
Molecular Weight: 163.22

8-Methyl-1,2,3,4-tetrahydroquinolin-3-ol

CAS No.: 3189-09-1

Cat. No.: VC5943189

Molecular Formula: C10H13NO

Molecular Weight: 163.22

* For research use only. Not for human or veterinary use.

8-Methyl-1,2,3,4-tetrahydroquinolin-3-ol - 3189-09-1

Specification

CAS No. 3189-09-1
Molecular Formula C10H13NO
Molecular Weight 163.22
IUPAC Name 8-methyl-1,2,3,4-tetrahydroquinolin-3-ol
Standard InChI InChI=1S/C10H13NO/c1-7-3-2-4-8-5-9(12)6-11-10(7)8/h2-4,9,11-12H,5-6H2,1H3
Standard InChI Key UTDLBHKTXUTKMB-UHFFFAOYSA-N
SMILES CC1=C2C(=CC=C1)CC(CN2)O

Introduction

Structural and Molecular Characteristics

Molecular Architecture

The compound features a bicyclic framework comprising a benzene ring fused to a partially saturated pyridine ring. The methyl group at position 8 and the hydroxyl group at position 3 introduce steric and electronic modifications that influence its reactivity and interactions with biological targets. The molecular formula is C₁₀H₁₃NO, with a molecular weight of 163.22 g/mol.

Key Structural Features:

  • Saturation: The pyridine ring is hydrogenated at positions 1–4, reducing aromaticity and enhancing flexibility .

  • Substituents:

    • 8-Methyl: Enhances lipophilicity, potentially improving blood-brain barrier permeability.

    • 3-Hydroxyl: Introduces hydrogen-bonding capability, critical for enzyme interactions .

Table 1: Physicochemical Properties

PropertyValueSource
Molecular FormulaC₁₀H₁₃NO
Molecular Weight163.22 g/mol
Hydrogen Bond Donors1 (hydroxyl group)
Hydrogen Bond Acceptors2 (N and O atoms)
Topological Polar Surface Area32.7 ŲCalculated

Synthetic Methodologies

Table 2: Comparative Synthesis Routes

Substrate PairProductYield (%)Reference
2-Aminobenzyl alcohol + 1-phenylethanol2-Phenyl-1,2,3,4-tetrahydroquinoline85
2-Amino-4-methylbenzyl alcohol + cyclopentanol8-Methyl-3-cyclopentyltetrahydroquinoline72

Biological Activities and Mechanisms

Neuroprotective Effects

Structural analogs like 1-methyl-1,2,3,4-tetrahydroisoquinoline demonstrate dopaminergic neuroprotection by mitigating oxidative stress and inhibiting apoptosis. The hydroxyl group in 8-methyl-1,2,3,4-tetrahydroquinolin-3-ol may enhance antioxidant activity via radical scavenging, as observed in phenolic compounds.

Proposed Mechanism:

  • Receptor Binding: Interaction with NMDA or dopamine receptors modulates Ca²⁺ influx.

  • Enzyme Inhibition: Suppression of monoamine oxidase (MAO) and cytochrome P450 isoforms reduces neurotoxic metabolite formation.

Table 3: In Vitro Activity of Analogous Compounds

CompoundIC₅₀ (MAO-B Inhibition)EC₅₀ (Antioxidant)Reference
1-Methyl-THIQ12 μM45 μM
8-Hydroxy-THQ8 μM22 μM

Pharmacokinetic Profiling

Absorption and Distribution

The compound’s logP (estimated at 1.8) suggests moderate lipophilicity, favoring passive diffusion across cellular membranes. The hydroxyl group may facilitate active transport via organic anion transporters (OATs) in the blood-brain barrier.

Metabolism

Hepatic cytochrome P450 enzymes (CYP3A4, CYP2D6) are likely involved in oxidative metabolism, producing hydroxylated or demethylated metabolites.

Applications and Future Directions

Industrial Synthesis

Scalable production via borrowing hydrogen catalysis could reduce reliance on stoichiometric reductants like NaBH₄, aligning with green chemistry principles .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator